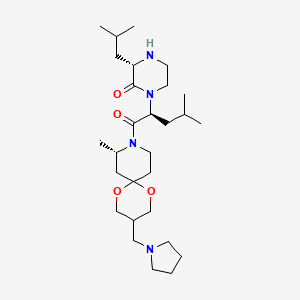
Antitumor agent-23
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Antitumor agent-23 is a compound known for its potential in cancer treatment. It has shown significant antitumor activity in various studies and is being explored for its effectiveness against different types of cancer cells. The compound is part of a broader class of antitumor agents that work by inhibiting the growth and proliferation of cancer cells.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Antitumor agent-23 involves multiple steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure is synthesized using a series of condensation reactions. These reactions often involve the use of aldehydes and amines under acidic or basic conditions.
Functionalization: The core structure is then functionalized by introducing various substituents. This step may involve reactions such as alkylation, acylation, or halogenation.
Purification: The final product is purified using techniques such as recrystallization or chromatography to ensure high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using large reactors and continuous flow systems. The reaction conditions are optimized to maximize yield and minimize by-products. The use of automated systems and advanced purification techniques ensures the consistent quality of the final product.
化学反応の分析
Types of Reactions
Antitumor agent-23 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
科学的研究の応用
Antitumor agent-23 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study reaction mechanisms and pathways.
Biology: Investigated for its effects on cellular processes and pathways.
Medicine: Explored as a potential therapeutic agent for cancer treatment.
Industry: Utilized in the development of new drugs and formulations.
作用機序
The mechanism of action of Antitumor agent-23 involves the inhibition of specific molecular targets and pathways. The compound binds to certain proteins and enzymes involved in cell proliferation and survival, leading to the induction of apoptosis (programmed cell death) in cancer cells. Key molecular targets include:
Topoisomerase: Inhibition of this enzyme prevents DNA replication and transcription.
Microtubules: Disruption of microtubule dynamics interferes with cell division.
類似化合物との比較
Antitumor agent-23 is compared with other similar compounds to highlight its uniqueness. Some similar compounds include:
Betulinic Acid: Known for its antitumor and antiviral activities.
Paclitaxel: A well-known chemotherapeutic agent that stabilizes microtubules.
Vincristine: Another microtubule-targeting agent with antitumor properties.
Compared to these compounds, this compound has shown unique properties in terms of its molecular targets and pathways, making it a promising candidate for further research and development.
特性
分子式 |
C28H50N4O4 |
|---|---|
分子量 |
506.7 g/mol |
IUPAC名 |
(3S)-1-[(2S)-4-methyl-1-[(10S)-10-methyl-3-(pyrrolidin-1-ylmethyl)-1,5-dioxa-9-azaspiro[5.5]undecan-9-yl]-1-oxopentan-2-yl]-3-(2-methylpropyl)piperazin-2-one |
InChI |
InChI=1S/C28H50N4O4/c1-20(2)14-24-26(33)32(13-9-29-24)25(15-21(3)4)27(34)31-12-8-28(16-22(31)5)35-18-23(19-36-28)17-30-10-6-7-11-30/h20-25,29H,6-19H2,1-5H3/t22-,23?,24-,25-,28?/m0/s1 |
InChIキー |
WQHBHIAUTXCQFP-WNWGCBLOSA-N |
異性体SMILES |
C[C@H]1CC2(CCN1C(=O)[C@H](CC(C)C)N3CCN[C@H](C3=O)CC(C)C)OCC(CO2)CN4CCCC4 |
正規SMILES |
CC1CC2(CCN1C(=O)C(CC(C)C)N3CCNC(C3=O)CC(C)C)OCC(CO2)CN4CCCC4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


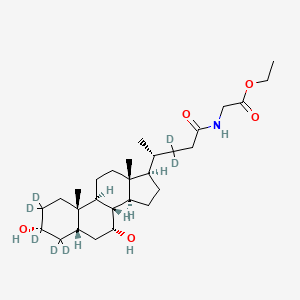


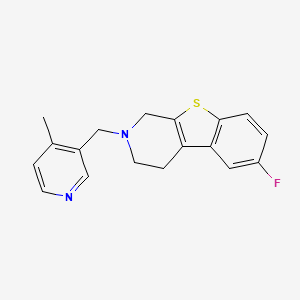
![2,2,2-trifluoro-N-(pyridin-3-ylmethyl)-N-[4-[2-(trideuteriomethoxy)phenoxy]phenyl]ethanesulfonamide;hydrochloride](/img/structure/B12424398.png)
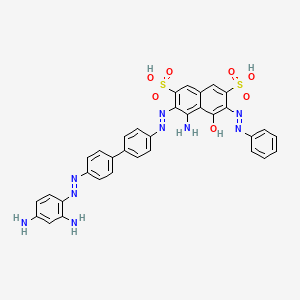
![(4aS,7aR)-7-(hydroxymethyl)-1-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}-1H,4aH,5H,7aH-cyclopenta[c]pyran-5-yl 4-hydroxybenzoate](/img/structure/B12424402.png)

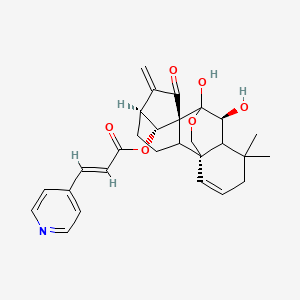
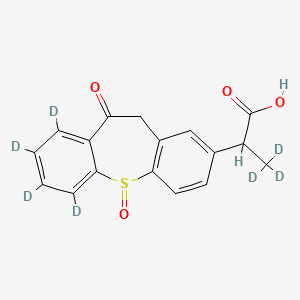
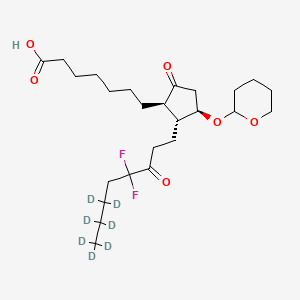
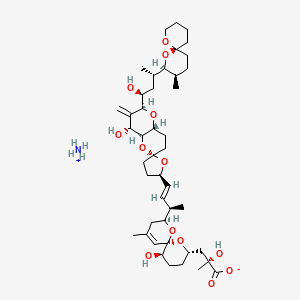
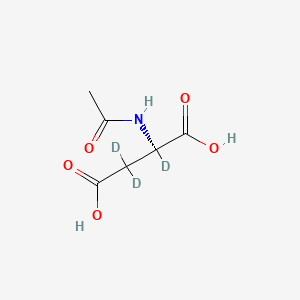
![2-[4-[(4-Bromo-2,3,5,6-tetradeuteriophenyl)sulfonylamino]-1-hydroxynaphthalen-2-yl]sulfanylacetic acid](/img/structure/B12424452.png)
